Bibo 3304 trifluoroacetate is a synthetic compound widely employed in scientific research as a selective antagonist of the neuropeptide Y receptor Y1 (NPY Y1) [, , , , , , , ]. It acts by competitively binding to the NPY Y1 receptor, effectively blocking the actions of neuropeptide Y (NPY) at this specific receptor site [, , , , , , , ]. This selective antagonism makes Bibo 3304 trifluoroacetate a valuable tool for investigating the physiological roles of NPY Y1 receptors in various biological systems, including the central nervous system and peripheral tissues.
BIBO 3304 trifluoroacetate possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes an arginine-derived moiety linked to phenyl rings and trifluoroacetate groups that enhance solubility and receptor binding properties. The stereochemistry is critical, with the active form being a specific enantiomer that interacts favorably with the Y1 receptor. The InChI key for BIBO 3304 is TVMJSGGZULFVCZ-XMMPIXPASA-N, facilitating its identification in chemical databases .
BIBO 3304 trifluoroacetate primarily engages in competitive antagonism at the Neuropeptide Y Y1 receptor. It inhibits NPY-induced signaling pathways that typically promote feeding behavior and anxiety responses. Experimental data indicate that BIBO 3304 effectively blocks the inhibition of cyclic adenosine monophosphate (cAMP) synthesis induced by NPY in cell lines expressing the Y1 receptor . Additionally, it does not significantly affect other orexigenic pathways mediated by noradrenaline or galanin, highlighting its selectivity .
The mechanism of action of BIBO 3304 trifluoroacetate centers on its role as a selective antagonist of the Neuropeptide Y Y1 receptor. By binding to this receptor without activating it, BIBO 3304 disrupts the normal signaling cascade initiated by NPY, which typically promotes food intake and anxiety relief. In vivo studies have shown that administration of BIBO 3304 leads to significant inhibition of feeding responses mediated by NPY in rodent models . This mechanism also extends to protective effects on pancreatic beta cells under diabetic conditions, where antagonism of Y1 receptors has been linked to improved insulin sensitivity and reduced apoptosis in beta cells .
BIBO 3304 trifluoroacetate exhibits several notable physical and chemical properties that influence its application in research:
These properties are crucial for ensuring effective dosing in experimental settings and maintaining compound integrity during storage .
BIBO 3304 trifluoroacetate finds applications primarily in pharmacological research focusing on neuropeptide signaling pathways. Its high selectivity for the Y1 receptor makes it an invaluable tool for studying:
Research utilizing BIBO 3304 has contributed significantly to our understanding of neuropeptide functions and their implications for metabolic disorders .
NPY receptors comprise four principal subtypes (Y1, Y2, Y4, Y5), each encoded by distinct genes and exhibiting unique ligand binding specificities and tissue distributions. All subtypes share common signaling features:
Table 1: NPY Receptor Subtype Characteristics
Subtype | Gene Symbol | Primary Agonists | Tissue Distribution | Functional Antagonists |
---|---|---|---|---|
Y1 | NPY1R | NPY, [Leu³¹,Pro³⁴]NPY | Hypothalamus, hippocampus, vascular smooth muscle | BIBO 3304, BIBP 3226 |
Y2 | NPY2R | NPY, NPY(3-36) | Brainstem, enteric neurons, hippocampus | JNJ-31020028, BIIE0246 |
Y4 | PPYR1 | PP, NPY | Pancreas, colon, brainstem | - |
Y5 | NPY5R | NPY, PYY | Hypothalamus, hippocampus | CGP 71683A, L-152,804 |
The Y1 receptor exhibits preferential affinity for full-length NPY and the modified agonist [Leu³¹,Pro³⁴]NPY, while the Y2 receptor binds C-terminally truncated fragments like NPY(3-36) with high affinity. This pharmacological distinction enables subtype-specific interrogation using selective ligands [1] [6].
Y1 receptors mediate diverse physiological functions through their widespread distribution in the central and peripheral nervous systems:
Feeding Regulation: Y1 receptors in the hypothalamic paraventricular nucleus (PVN) critically regulate appetite. Intracerebroventricular administration of NPY potently stimulates food intake, an effect blocked by Y1 antagonists but not Y5 antagonists. Fasting increases NPY release in the PVN, creating endogenous Y1 receptor activation that drives hyperphagia upon food availability [2] [6].
Emotional Processing: In the amygdala, Y1 receptor activation produces anxiolytic-like effects in social interaction tests. NPY microinjected into the basolateral amygdala reduces anxiety-related behaviors through Y1-mediated mechanisms, suggesting therapeutic potential for anxiety disorders [1] [4].
Dopaminergic Interactions: Y1 receptors modulate dopamine-dependent behaviors. BIBO 3304 inhibits amphetamine-induced hyperactivity and apomorphine-induced aggression in rodent models, indicating crosstalk between NPY and dopaminergic systems relevant to psychiatric disorders [3].
Metabolic Disease: Sustained Y1 receptor activation contributes to obesity pathogenesis through hyperphagia promotion. Elevated hypothalamic NPY expression occurs in genetic obesity models (e.g., ob/ob mice), creating a pharmacologically targetable pathway for anti-obesity agents [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7